molecular formula C21H32N2O3S B7011165 N-[2-(4-cyclohexylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide

N-[2-(4-cyclohexylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B7011165
M. Wt: 392.6 g/mol
InChI Key: NWYXRKSHQLRZBV-UHFFFAOYSA-N
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Description

    Starting Materials: The cyclohexylphenyl ethyl intermediate and methylsulfonyl chloride.

    Reaction Conditions: This step involves a nucleophilic substitution reaction, typically performed in an aprotic solvent like dichloromethane (CH₂Cl₂) with a base such as triethylamine (Et₃N).

  • Formation of the Pyrrolidine Ring

      Starting Materials: The intermediate from the previous step and pyrrolidine.

      Reaction Conditions: The reaction is conducted under reflux conditions in a suitable solvent like toluene, with a catalyst such as palladium on carbon (Pd/C) to facilitate the cyclization.

  • Carboxamide Formation

      Starting Materials: The pyrrolidine intermediate and an appropriate carboxylic acid derivative.

      Reaction Conditions: This step involves an amidation reaction, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF).

  • Industrial Production Methods

    In an industrial setting, the synthesis of N-[2-(4-cyclohexylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide would be optimized for scale, efficiency, and cost-effectiveness. This might involve:

      Continuous Flow Chemistry: To enhance reaction rates and yields.

      Catalyst Optimization: Using more efficient or recyclable catalysts.

      Process Intensification: Combining multiple reaction steps into a single process to reduce time and resource consumption.

    Properties

    IUPAC Name

    N-[2-(4-cyclohexylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H32N2O3S/c1-27(25,26)16-18-12-14-23(15-18)21(24)22-13-11-17-7-9-20(10-8-17)19-5-3-2-4-6-19/h7-10,18-19H,2-6,11-16H2,1H3,(H,22,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NWYXRKSHQLRZBV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CS(=O)(=O)CC1CCN(C1)C(=O)NCCC2=CC=C(C=C2)C3CCCCC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H32N2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    392.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[2-(4-cyclohexylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    • Formation of the Cyclohexylphenyl Ethyl Intermediate

        Starting Materials: Cyclohexylbenzene and ethyl bromide.

        Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) to facilitate the alkylation process.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

        Conditions: Typically performed in acidic or basic media.

        Products: Oxidation of the methylsulfonylmethyl group can lead to the formation of sulfone derivatives.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

        Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

        Products: Reduction of the carboxamide group can yield the corresponding amine.

    • Substitution

        Reagents: Nucleophiles like sodium azide (NaN₃) or thiols.

        Conditions: Typically carried out in polar aprotic solvents.

        Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

    Scientific Research Applications

    N-[2-(4-cyclohexylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide has several applications in scientific research:

    • Medicinal Chemistry

        Potential Therapeutic Agent: Investigated for its potential as an anti-inflammatory or analgesic agent due to its structural similarity to known bioactive compounds.

        Drug Design: Used as a scaffold for designing new drugs targeting specific receptors or enzymes.

    • Biological Studies

        Receptor Binding Studies: Employed in studies to understand its interaction with various biological receptors.

        Enzyme Inhibition: Tested for its ability to inhibit specific enzymes involved in disease pathways.

    • Industrial Applications

        Chemical Intermediates: Used in the synthesis of other complex organic molecules.

        Material Science:

    Mechanism of Action

    The mechanism by which N-[2-(4-cyclohexylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide exerts its effects involves:

    • Molecular Targets

        Receptors: It may bind to specific receptors such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.

        Enzymes: It could inhibit or activate enzymes involved in metabolic pathways.

    • Pathways Involved

        Signal Transduction: By interacting with receptors, it can influence intracellular signaling pathways, leading to changes in cellular responses.

        Gene Expression: It may affect the expression of genes involved in inflammation, pain, or other physiological processes.

    Comparison with Similar Compounds

    Similar Compounds

    • N-[2-(4-phenylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide

        Similarity: Similar structure with a phenyl group instead of a cyclohexyl group.

        Differences: The cyclohexyl group may confer different steric and electronic properties, affecting its biological activity.

    • N-[2-(4-cyclohexylphenyl)ethyl]-3-(ethylsulfonylmethyl)pyrrolidine-1-carboxamide

        Similarity: Similar structure with an ethylsulfonyl group instead of a methylsulfonyl group.

        Differences: The ethylsulfonyl group may alter the compound’s solubility and reactivity.

    Uniqueness

    N-[2-(4-cyclohexylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which can influence its binding affinity, selectivity, and overall biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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